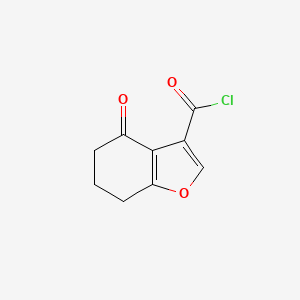
3-((Trimethylsilyl)ethynyl)phenol
Descripción general
Descripción
3-((Trimethylsilyl)ethynyl)phenol is a chemical compound with the molecular formula C11H14OSi . It has an average mass of 190.314 Da and a monoisotopic mass of 190.081390 Da .
Molecular Structure Analysis
The molecular structure of 3-((Trimethylsilyl)ethynyl)phenol consists of a phenol group with a trimethylsilyl ethynyl group attached . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Physical And Chemical Properties Analysis
The boiling point of 3-((Trimethylsilyl)ethynyl)phenol is predicted to be 260.6±32.0 °C and its density is predicted to be 1.01±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Fluorophore in Chemosensors
This compound is used as a fluorophore, specifically 1,3,6,8-tetrakis [(trimethylsilyl)ethynyl]pyrene , for detecting nitroaromatic compounds (NACs) in solutions and vapor phase analytes when blended with polystyrene (PS) .
Derivatization in Organic Chemistry
In organic chemistry, the trimethylsilyl group is used to derivatize non-volatile compounds like alcohols and phenols, substituting a hydrogen in the hydroxyl groups with a trimethylsilyl group to form trimethylsiloxy groups4.
Radical-Based Reagent
Tris(trimethylsilyl)silane: , a related compound, is used as a radical-based reagent for radical reductions and hydrosilylation reactions in organic chemistry .
Material Synthesis
Phenol derivatives, including those with trimethylsilyl groups, are starting materials for synthesizing various materials such as resins, adhesives, and food preservatives like BHT and BHA .
Potential Therapeutic Applications
Mecanismo De Acción
Target of Action
The trimethylsilyl group, a functional group in organic chemistry, is known to interact with various organic compounds .
Mode of Action
It can substitute a hydrogen in the hydroxyl groups on compounds, forming trimethylsiloxy groups . This could potentially be a mode of action for 3-((Trimethylsilyl)ethynyl)phenol.
Pharmacokinetics
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Result of Action
It’s known that trimethylsilyl groups can be used as temporary protecting groups during chemical synthesis .
Action Environment
It’s known that trimethylsilyl groups can increase the volatility of compounds, potentially influencing their behavior in different environments .
Propiedades
IUPAC Name |
3-(2-trimethylsilylethynyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYIWHFDINMVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622362 | |
| Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Trimethylsilyl)ethynyl)phenol | |
CAS RN |
388061-72-1 | |
| Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

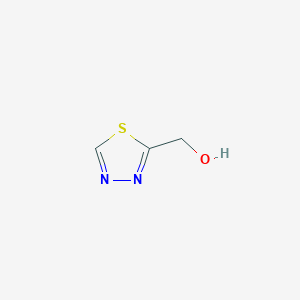
![1-[4-(Trifluoromethyl)phenoxy]propan-2-one](/img/structure/B1321785.png)
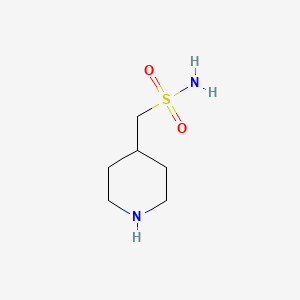

![Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1321796.png)
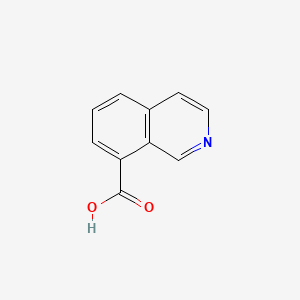
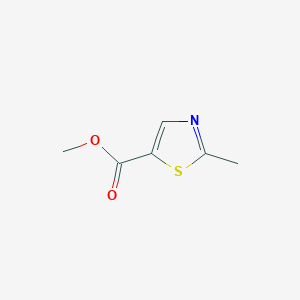



![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)


